3-(Chloromethyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a chloromethyl group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with chloromethylating agents. For instance, the reaction of 3-aminopyrazole with formaldehyde and hydrochloric acid can yield the desired chloromethylated product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrazine derivatives.
Oxidation Reactions: Oxidized derivatives of pyrazolo[1,5-a]pyrazine.
Reduction Reactions: Reduced forms of pyrazolo[1,5-a]pyrazine.
Scientific Research Applications
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazine: Features a triazine ring fused to the pyrazole core.
Uniqueness
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-(chloromethyl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3H2 |
InChI Key |
WRKARXARGMUKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CCl)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.